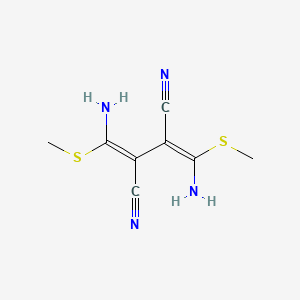
1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U0124 is a chemical compound known as 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene. It is an inactive analog of U0126, which is a well-known inhibitor of mitogen-activated protein kinase kinase (MEK). Unlike U0126, U0124 does not inhibit MEK even at high concentrations, making it a useful negative control in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U0124 involves the reaction of 2,3-dicyano-1,4-diaminobutadiene with methylthiol. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The process involves multiple steps, including purification and crystallization, to achieve a high-purity compound .
Industrial Production Methods
Industrial production of U0124 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The production is carried out under stringent quality control measures to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
U0124 undergoes various chemical reactions, including:
Oxidation: U0124 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: U0124 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
U0124 is primarily used as a negative control in studies involving MEK inhibitors. Its lack of inhibitory effect on MEK makes it valuable for distinguishing the specific effects of active MEK inhibitors like U0126. This compound is used in various fields, including:
Chemistry: To study the specificity and selectivity of MEK inhibitors.
Biology: In cell signaling research to understand the role of MEK in different pathways.
Medicine: As a control in drug development studies targeting the MEK pathway.
Industry: In the development of new therapeutic agents and research tools
Mechanism of Action
U0124 does not inhibit MEK, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including growth, differentiation, and survival. By serving as a negative control, U0124 helps researchers understand the specific actions of MEK inhibitors and the role of MEK in different biological contexts .
Comparison with Similar Compounds
Similar Compounds
U0126: An active MEK inhibitor with significant effects on the MAPK pathway.
PD98059: Another MEK inhibitor used in similar research contexts.
Trametinib: A clinically approved MEK inhibitor used in cancer therapy.
Uniqueness of U0124
U0124’s uniqueness lies in its inactivity towards MEK, making it an ideal negative control. This property allows researchers to differentiate between the specific effects of active MEK inhibitors and other non-specific effects. Its structural similarity to U0126 provides a valuable comparison in studies involving MEK inhibition .
Properties
Molecular Formula |
C8H10N4S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
(2Z,3Z)-2,3-bis[amino(methylsulfanyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3/b7-5+,8-6+ |
InChI Key |
LBQNBMSPTURKGS-KQQUZDAGSA-N |
Isomeric SMILES |
CS/C(=C(/C(=C(/SC)\N)/C#N)\C#N)/N |
Canonical SMILES |
CSC(=C(C#N)C(=C(N)SC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


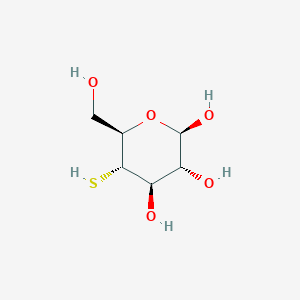
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)
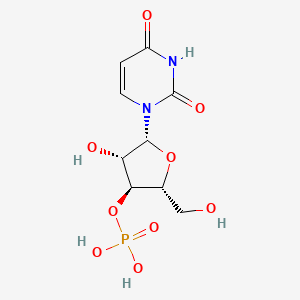
![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)
![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
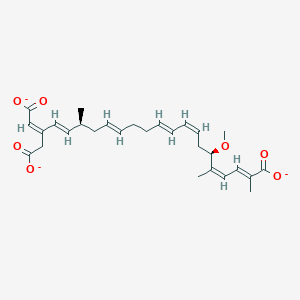
![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)
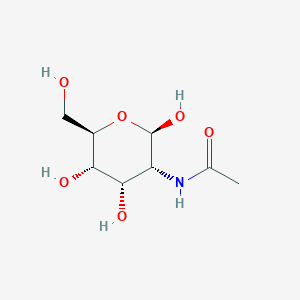
![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)
